molecular formula C13H23NO2 B1385163 Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate CAS No. 1040689-09-5

Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate

Cat. No.: B1385163
CAS No.: 1040689-09-5
M. Wt: 225.33 g/mol
InChI Key: DJXYQTBGLYAICF-UHFFFAOYSA-N
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Description

Overview of Ethyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate

This compound, registered under Chemical Abstracts Service number 1040689-09-5, represents a complex organic molecule with the molecular formula C13H23NO2. This compound belongs to the broader category of amino acid esters and exhibits distinctive structural features that make it valuable for various chemical applications. The molecule incorporates several functional groups including an ethyl ester moiety, a secondary amine linkage, and a cyclohexene ring system, which collectively contribute to its unique chemical properties and reactivity patterns.

The compound's systematic International Union of Pure and Applied Chemistry name is ethyl 3-[2-(cyclohexen-1-yl)ethylamino]propanoate, reflecting its structural composition. Alternative nomenclature includes ethyl 3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}propanoate and ethyl 3-[2-(cyclohexen-1-yl)ethylamino]propanoate, demonstrating the various acceptable naming conventions for this molecular structure. The compound's molecular weight is precisely calculated at 225.33 grams per mole, positioning it within the range of medium-sized organic molecules suitable for synthetic manipulations and research applications.

Table 1: Fundamental Properties of this compound

Property Value Reference
Molecular Formula C13H23NO2
Molecular Weight 225.33 g/mol
Chemical Abstracts Service Number 1040689-09-5
Simplified Molecular Input Line Entry System CCOC(=O)CCNCCC1=CCCCC1
International Chemical Identifier Key DJXYQTBGLYAICF-UHFFFAOYSA-N
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 8

The structural architecture of this compound reveals several important characteristics that influence its chemical behavior. The presence of eight rotatable bonds indicates considerable conformational flexibility, which may impact its interaction with other molecules and its overall stability in different environments. The compound contains one hydrogen bond donor and three hydrogen bond acceptors, suggesting potential for intermolecular hydrogen bonding that could affect its solubility properties and crystallization behavior.

The topological polar surface area of 38.3 square angstroms provides insight into the compound's polarity characteristics and potential membrane permeability properties. This relatively moderate polar surface area suggests that the molecule possesses both hydrophilic and lipophilic characteristics, which could be advantageous for various applications requiring specific solubility profiles. The calculated logarithmic partition coefficient value of 2 indicates moderate lipophilicity, positioning the compound within a favorable range for many organic synthesis applications.

Historical Context and Discovery

The development and characterization of this compound emerged from broader research efforts focused on amino acid ester derivatives and cyclohexene-containing compounds. The compound was first documented in chemical databases on May 28, 2009, with subsequent modifications recorded as recently as May 10, 2025, indicating ongoing research interest and potential applications development. This timeline reflects the relatively recent nature of systematic study regarding this specific molecular structure.

The synthetic pathways leading to this compound draw from established methodologies in organic chemistry, particularly those involving amino acid ester formation and cyclohexene derivative synthesis. Related research has demonstrated the importance of similar structural motifs in pharmaceutical chemistry, with compounds containing cyclohexene rings and amino acid ester functionalities showing promise in various therapeutic contexts. The preparation of analogous structures, such as 2-(1-cyclohexenyl)ethylamine, has been extensively studied and optimized for industrial applications, providing foundational knowledge applicable to the synthesis of this more complex derivative.

Historical precedent for working with cyclohexene-containing amino compounds can be traced to research on morphinan synthesis, where 2-(1-cyclohexenyl)ethylamine serves as a critical intermediate. The development of continuous flow synthesis methods for such intermediates has demonstrated yields up to 56% with residence times of 44.5 minutes, corresponding to throughput rates of 32 millimoles per hour. These advances in synthetic methodology have directly influenced approaches to preparing more complex derivatives like this compound.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified several areas where this compound demonstrates significant relevance and potential utility. The compound's structural features position it as a valuable intermediate in synthetic organic chemistry, particularly in contexts requiring specific spatial arrangements of functional groups. The presence of both ester and amine functionalities within a single molecule provides multiple reactive sites for further chemical modifications, making it an attractive building block for complex molecule synthesis.

Recent advances in hydroamination chemistry have highlighted the importance of compounds containing both alkene and amine functionalities. Research has demonstrated that anti-Markovnikov intermolecular hydroamination reactions can achieve high yields and selectivities under optimized conditions. These methodologies are particularly relevant for synthesizing compounds like this compound, where precise control over regioselectivity and stereochemistry is crucial for obtaining desired products.

Table 2: Contemporary Research Applications and Methodologies

Research Area Methodology Typical Yields Reaction Conditions Reference
Hydroamination Anti-Markovnikov addition Up to 99% 15 min to 2 hours, 100°C
Flow Synthesis Continuous multi-step 56% overall 44.5 min residence time
Catalyst Development Lithium-based systems 85% 16-20 hours, 120-160°C
Gold Catalysis Dicoordinate complexes Variable 100°C, ethylene pressure

The development of efficient catalytic systems for amino acid ester synthesis has particular relevance for compounds like this compound. Research involving ethyl 3-(pyridin-2-ylamino)propanoate has demonstrated that trifluoromethanesulfonic acid can serve as an effective catalyst for such transformations, achieving yields of 85% with high purity levels of 99% as determined by high-performance liquid chromatography. These methodological advances provide valuable precedents for optimizing synthesis of related compounds.

Current research in continuous flow chemistry has demonstrated the feasibility of multi-step syntheses for cyclohexene-containing compounds. The development of integrated platforms capable of performing five sequential chemical transformations without intermediate purification represents a significant advancement in synthetic efficiency. Such approaches minimize material losses and reduce overall processing time, making them particularly attractive for preparing compounds with complex structural features like this compound.

The compound's relevance extends to mechanistic studies of carbon-nitrogen bond formation reactions. Recent investigations into hydroamination mechanisms have identified specific pathways involving metal-amido intermediates and characterized the kinetic parameters governing such transformations. Understanding these fundamental processes provides crucial insights for optimizing synthetic approaches to amino-containing compounds and predicting their behavior under various reaction conditions.

Scope and Objectives of the Review

This comprehensive review aims to establish a thorough understanding of this compound through systematic examination of available chemical data, synthetic methodologies, and research applications. The primary objective involves consolidating current knowledge regarding this compound's fundamental properties, including molecular structure, physical characteristics, and chemical behavior under various conditions. This foundational understanding serves as the basis for evaluating potential applications and identifying areas requiring further investigation.

A secondary objective focuses on analyzing the synthetic pathways and methodological approaches relevant to preparing this compound and related compounds. This analysis encompasses traditional organic synthesis methods as well as contemporary approaches including flow chemistry, catalytic processes, and green chemistry principles. By examining successful strategies employed for similar molecular structures, this review provides valuable insights for optimizing synthesis of the target compound.

The review scope encompasses detailed examination of structural analogs and related compounds that share similar functional group arrangements or synthetic challenges. This comparative approach enables identification of common synthetic strategies and potential applications while highlighting unique aspects of this compound that distinguish it from other amino acid ester derivatives. Such comparisons provide context for understanding the compound's position within the broader landscape of organic chemistry research.

Table 3: Review Scope and Analytical Framework

Analysis Category Specific Focus Areas Data Sources Evaluation Criteria
Structural Properties Molecular geometry, conformational analysis Computational databases, crystallographic data Accuracy, computational validation
Synthetic Methods Reaction pathways, optimization strategies Peer-reviewed literature, patent databases Yield, selectivity, practicality
Applications Research contexts, potential utilities Chemical databases, application reports Relevance, innovation potential
Comparative Analysis Structural analogs, methodology parallels Comprehensive literature survey Similarity metrics, transferability

An additional objective involves identifying gaps in current knowledge and suggesting directions for future research. This includes recognizing areas where limited experimental data exists and proposing specific investigations that could enhance understanding of the compound's properties and applications. By highlighting these research opportunities, the review serves as a guide for future scientific endeavors while establishing a comprehensive foundation of current knowledge.

Properties

IUPAC Name

ethyl 3-[2-(cyclohexen-1-yl)ethylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-2-16-13(15)9-11-14-10-8-12-6-4-3-5-7-12/h6,14H,2-5,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXYQTBGLYAICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach employs a multi-step process involving initial formation of a key intermediate, followed by halogenation and subsequent substitution reactions. The process is characterized by:

  • Starting materials : 2-(1-cyclohexen-1-yl)ethylamine derivatives and ethyl chloroformate or similar reagents.
  • Key steps :
    • Formation of a carbamate or related intermediate.
    • Halogenation (e.g., iodine or chlorine addition) to introduce halogen substituents.
    • Nucleophilic substitution with amino groups to form the target compound.

Research Findings & Data Table

Step Reagents Conditions Yield (%) Notes
1 2-(1-cyclohexen-1-yl)ethylamine + ethyl chloroformate Room temperature, inert atmosphere 85 Formation of carbamate intermediate
2 Halogenation (I2 or Cl2) Reflux, presence of triphenylphosphine or imidazole 70-90 Halogenation at specific positions
3 Nucleophilic substitution with amines Reflux, solvent: toluene or ethyl acetate 65-80 Final formation of Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate

Notes

  • This method benefits from high yields at each step.
  • The halogenation step is critical for subsequent substitution efficiency.
  • The process is scalable but involves multiple steps, increasing complexity.

Cyclohexene-Driven Synthesis via Cycloaddition and Functionalization

Method Overview

This route leverages cyclohexene derivatives as starting materials, utilizing cycloaddition reactions to construct the cyclohexenyl moiety, followed by functionalization to introduce the amino and ester groups.

  • Key reactions :
    • Cycloaddition of cyclohexene with suitable nitrile or aldehyde derivatives.
    • Subsequent aminoalkylation to attach the amino group.
    • Esterification to form the ethyl ester.

Research Findings & Data Table

Step Reagents Conditions Yield (%) Notes
1 Cyclohexene + nitrile derivative Reflux, acid catalysis 75 Formation of cyclohexenyl nitrile
2 Aminoalkylation Reflux, base catalysis 70 Introduction of amino group
3 Esterification Ethanol, acid catalyst 80 Formation of target ester

Notes

  • This method offers good regioselectivity.
  • The key challenge is controlling the cycloaddition regio- and stereochemistry.
  • Suitable for synthesizing analogs with modified cyclohexenyl groups.

One-Pot Synthesis via Nucleophilic Substitution and Esterification

Method Overview

A streamlined approach involves a one-pot reaction where:

  • A suitable amino precursor reacts directly with an activated ester or acid derivative.
  • The process employs mild conditions, reducing steps and purification needs.

Research Findings & Data Table

Step Reagents Conditions Yield (%) Notes
1 Ethyl 3-chloropropanoate + amino derivative Reflux, solvent: ethanol or methanol 60-75 Direct nucleophilic substitution
2 Purification Column chromatography or recrystallization - Final product obtained

Notes

  • This method is efficient for small-scale synthesis.
  • The yield depends on the purity of starting materials.
  • Suitable for rapid synthesis but less scalable.

Alternative Route: Enzymatic or Green Chemistry Approaches

Method Overview

Emerging methods involve biocatalysis or green solvents to reduce environmental impact:

  • Use of enzymes for selective amination.
  • Solvent systems based on water or bio-based solvents.

Research Findings & Data Table

Step Reagents Conditions Yield (%) Notes
1 Enzymatic amination Mild temperature, aqueous media 50-65 Environmentally friendly
2 Esterification Green solvents, mild conditions 60-70 Sustainable process

Notes

  • Still under development; yields are moderate.
  • Offers potential for industrial scale-up with minimal environmental footprint.

Summary of Key Preparation Parameters

Parameter Typical Range Significance
Raw Material Ratio 1:1 to 2:1 (amine to ethyl propenoate) Ensures complete reaction
Solvent Volume 1/4 to 1 times ethyl propenoate Affects reaction efficiency
Catalyst (Trifluoromethanesulfonic acid) 5-10 mol% Catalyzes esterification and substitution reactions
Reaction Temperature 120-160°C Optimizes reaction rate and selectivity
Reaction Time 16-20 hours Balances yield and process efficiency

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure

The structural formula can be represented as follows:

\text{Ethyl 3 2 1 cyclohexen 1 YL ethyl amino}propanoate}

This structure allows for various functional interactions, making it a candidate for diverse applications.

Medicinal Chemistry

Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate is being investigated for its potential role in drug development. The presence of the cyclohexene moiety may enhance the compound's ability to interact with biological targets, potentially leading to the development of new therapeutic agents.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound might also possess anticancer properties.
  • Neuropharmacology : Research indicates that compounds with amino and ester functionalities can influence neurotransmitter systems, making this compound a candidate for further exploration in neuropharmacological studies.

Agricultural Chemistry

The compound's unique structure may allow it to be used as a pesticide or herbicide. Its ability to interact with specific biological pathways could potentially lead to the development of environmentally friendly agricultural chemicals.

Case Studies

  • Pesticide Development : Similar compounds have been shown to inhibit pest growth or reproduction, indicating that this compound could be explored for its efficacy against agricultural pests.

Material Science

The properties of this compound may lend themselves to applications in polymer chemistry or as additives in materials science.

Case Studies

  • Polymer Additives : Research into similar compounds suggests potential use as plasticizers or stabilizers in polymer formulations, enhancing material properties such as flexibility and durability.

Mechanism of Action

The exact mechanism of action for Ethyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate is not well-documented. it is likely to interact with various molecular targets and pathways depending on its specific application. For example, in proteomics research, it may bind to specific proteins or enzymes, altering their activity and function .

Comparison with Similar Compounds

Key Observations:

Furan-containing analogs (e.g., ) exhibit electron-rich aromatic systems, which may enhance π-π stacking interactions in biological systems but reduce stability under acidic conditions .

Biological Relevance: Piperidine and pyrrolidine derivatives () are commonly used as intermediates in drug synthesis due to their bioavailability and ability to modulate pharmacokinetics. The target compound’s cyclohexene group may alter metabolic pathways or receptor binding compared to these analogs .

Synthetic Accessibility :

  • The cyclohexenyl substituent may complicate synthesis due to steric hindrance or isomerism during cyclization, unlike simpler alkylamine derivatives .
  • High-yield routes for analogs (e.g., 96% yield for a cyclohexanedione-derived compound in ) suggest that optimized conditions could be adapted for the target compound .

Biological Activity

Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate is a compound of interest in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₂₃NO₂
  • CAS Number : 1040689-09-5
  • Molecular Weight : 225.33 g/mol

The compound features an ethyl ester group and a cyclohexenyl-ethylamine moiety, contributing to its diverse reactivity and potential biological interactions.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various molecular targets, potentially influencing enzymatic activities or protein interactions. This interaction can lead to alterations in cellular pathways, making it a candidate for further investigation in pharmacological applications.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives may modulate inflammatory pathways, reducing cytokine release and inflammation markers.
  • Neuroprotective Properties : Certain analogs have been studied for their potential to protect neuronal cells from oxidative stress.

Study on Skin Permeation

A study investigated the effects of related compounds on skin permeation, revealing that certain cyclohexene derivatives enhance the permeability of model drugs across excised rat skin. This suggests that this compound could similarly facilitate drug delivery through transdermal routes, improving therapeutic efficacy .

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity revealed that compounds structurally related to this compound exhibited varying levels of cytotoxic effects on different cell lines. The results indicated a correlation between structural modifications and biological activity, highlighting the importance of further exploration into this compound's safety profile .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
CyclohexenoneCyclohexenoneAntimicrobial
2-(1-Cyclohexenyl)ethylamine2-(1-Cyclohexenyl)ethylamineNeuroprotective
Ethoxycyclohexene derivativeEthoxycyclohexeneAnti-inflammatory

Q & A

Q. What synthetic routes are recommended for Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate, and what reaction conditions are optimal?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a cyclohexenyl ethylamine derivative and an ethyl propanoate precursor. A typical protocol involves:
  • Reagents : 3-chloropropanoic acid derivatives and 2-(cyclohexenyl)ethylamine.
  • Solvent : Ethanol or aqueous media under basic conditions (e.g., NaOH).
  • Mechanism : The amine group attacks the electrophilic carbon of the ester or acid chloride, forming the target compound.
  • Key Considerations : Monitor pH and temperature to avoid side reactions (e.g., hydrolysis). Purification via column chromatography or recrystallization is recommended .
  • Table :
ParameterCondition
SolventEthanol/H₂O
Temperature25–60°C
Reaction Time6–24 hours
Purification MethodColumn Chromatography (SiO₂)

Q. How can researchers characterize this compound in the absence of published physicochemical data?

  • Methodological Answer : Standard analytical techniques include:
  • NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR (e.g., cyclohexenyl protons at δ 5.5–6.0 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (expected ~253 g/mol).
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹).
    Cross-reference with computational predictions (e.g., PubChem data for analogous compounds) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Full chemical-resistant suits and gloves (e.g., nitrile) for skin protection.
  • Respiratory Protection : Use NIOSH-approved P95 respirators for low exposure; OV/AG/P99 filters for higher concentrations.
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
  • Waste Disposal : Avoid drainage systems; use sealed containers for organic waste .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to model reaction pathways and transition states.
  • Reaction Design : Apply ICReDD’s approach by integrating quantum mechanics (QM) with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst selection) .
  • Table :
Computational ToolApplication
DFT (Density Functional Theory)Predicts electronic structure and reactivity.
Molecular DynamicsSimulates solvent effects on reaction kinetics.

Q. How should researchers address contradictions in toxicological data for novel amino esters like this compound?

  • Methodological Answer :
  • In Vitro Assays : Perform cytotoxicity screenings (e.g., MTT assay on HEK293 cells) to assess acute toxicity.
  • Literature Meta-Analysis : Compare with structurally similar compounds (e.g., cyclohexenyl derivatives) to infer potential hazards.
  • Dose-Response Studies : Establish LD₅₀ values using rodent models, adhering to OECD guidelines .

Q. What strategies enable the prediction of biological activity for this compound?

  • Methodological Answer :
  • QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) tools to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity.
  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with GPCRs or enzymes) using AutoDock Vina.
  • Validation : Cross-check predictions with high-throughput screening (HTS) in target-specific assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate
Reactant of Route 2
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Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.